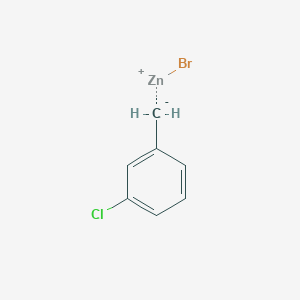
Bromozinc(1+);1-chloro-3-methanidylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);1-chloro-3-methanidylbenzene: is an organometallic compound that features a bromozinc cation and a benzene ring substituted with a chlorine atom and a methanidyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing bromozinc(1+);1-chloro-3-methanidylbenzene involves the reaction of 1-chloro-3-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation.
Direct Metalation: Another method involves the direct metalation of 1-chloro-3-methanidylbenzene using a zinc source, such as zinc dust, in the presence of a halogenating agent like bromine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or direct metalation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bromozinc(1+);1-chloro-3-methanidylbenzene can undergo nucleophilic substitution reactions, where the bromozinc cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the zinc center.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation-Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products of coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Bromozinc(1+);1-chloro-3-methanidylbenzene is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique reactivity makes it a potential candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It may be used in the development of agrochemicals.
Mecanismo De Acción
Mechanism:
Nucleophilic Substitution: The bromozinc cation acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation-Reduction: The zinc center undergoes changes in oxidation state, facilitating electron transfer reactions.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include electrophilic centers on the benzene ring.
Oxidation-Reduction: Pathways involve electron transfer to or from the zinc center.
Coupling Reactions: Pathways involve the formation of palladium complexes and subsequent reductive elimination.
Comparación Con Compuestos Similares
1-Bromo-3-chlorobenzene: Similar in structure but lacks the zinc cation, leading to different reactivity.
1-Iodo-3-methanidylbenzene: Similar in structure but contains an iodine atom instead of a bromine atom, affecting its reactivity and applications.
1-Chloro-3-methanidylbenzene: Lacks the bromozinc cation, resulting in different chemical properties.
Uniqueness:
Reactivity: The presence of the bromozinc cation imparts unique reactivity patterns, making bromozinc(1+);1-chloro-3-methanidylbenzene a valuable compound in organic synthesis.
Applications: Its ability to participate in a wide range of reactions makes it versatile for various scientific and industrial applications.
Propiedades
Número CAS |
175692-99-6 |
|---|---|
Fórmula molecular |
C7H6BrClZn |
Peso molecular |
270.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-3-methanidylbenzene |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PEGARINHMSRQQY-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=CC=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



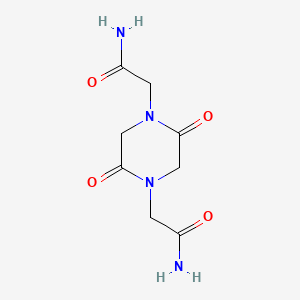

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
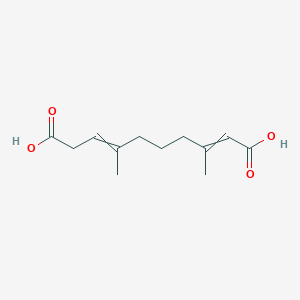

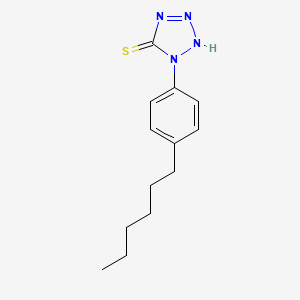
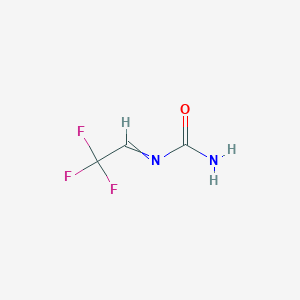
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
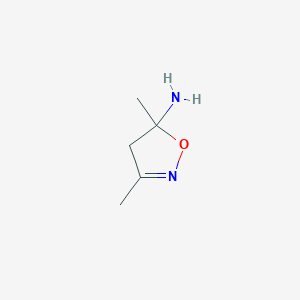
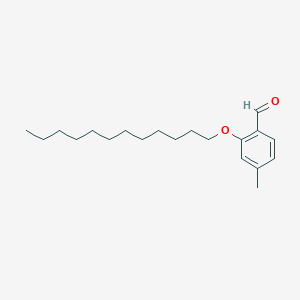
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
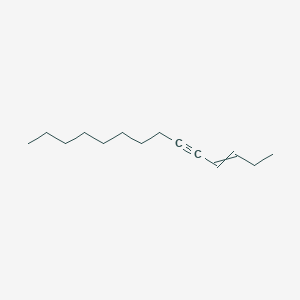
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
